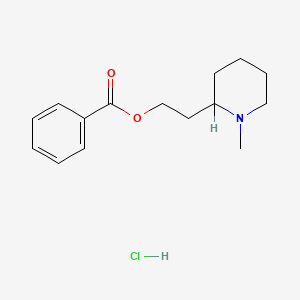![molecular formula C17H16N2O2 B14436412 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol CAS No. 80200-04-0](/img/structure/B14436412.png)
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is a synthetic organic compound that belongs to the class of phenolic ethers It features a phenol group linked to a pyrazole ring through an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to pyrazolines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of pyrazolines.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol: Lacks the phenyl group on the pyrazole ring.
4-[2-(4-Methyl-1H-pyrazol-1-yl)ethoxy]phenol: Contains a methyl group instead of a phenyl group on the pyrazole ring.
Uniqueness
4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is unique due to the presence of the phenyl group on the pyrazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature can also influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
80200-04-0 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
4-[2-(4-phenylpyrazol-1-yl)ethoxy]phenol |
InChI |
InChI=1S/C17H16N2O2/c20-16-6-8-17(9-7-16)21-11-10-19-13-15(12-18-19)14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2 |
Clave InChI |
WWTLRRQFUJKMJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(N=C2)CCOC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



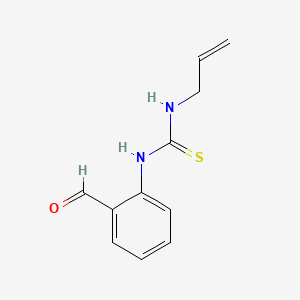
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
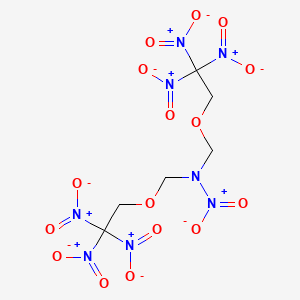
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
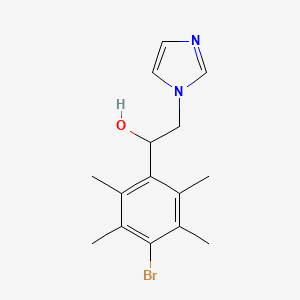

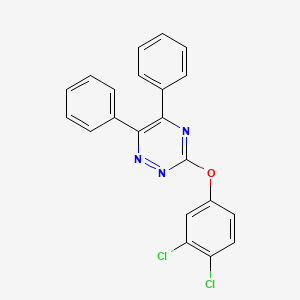
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
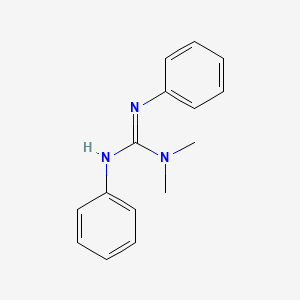
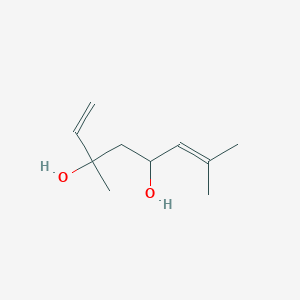
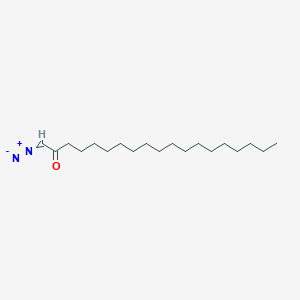
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
